Computed Lipophilicity (XLogP3‑AA) Compared with Umifenovir (Arbidol) and the 2‑Bromomethyl Analogue
The target compound displays a computed XLogP3‑AA of 2.8 [REFS‑1], which is 1.7 log units lower than the value of 4.5 reported for the clinically used analogue umifenovir (Arbidol; ethyl 6‑bromo‑5‑hydroxy‑1‑methyl‑2‑(phenylthiomethyl)‑1H‑indole‑3‑carboxylate) [REFS‑2]. This difference indicates substantially lower lipophilicity, translating to improved aqueous solubility and a reduced LogD‑driven risk of phospholipidosis for the nitroethyl compound relative to the thioether drug [REFS‑2].
| Evidence Dimension | Predicted partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Umifenovir (Arbidol): 4.5 |
| Quantified Difference | ΔXLogP = –1.7 (target compound less lipophilic) |
| Conditions | Computed values; PubChem XLogP3‑AA algorithm v3.0 for target; literature consensus value for umifenovir |
Why This Matters
Lower lipophilicity can improve solubility‑limited absorption and reduce non‑specific protein binding, making the nitroethyl compound a preferable scaffold for early‑stage hit‑to‑lead optimisation where lower LogD is desired.
- [1] PubChem. Compound Summary: ethyl 5-acetoxy-6-bromo-1-methyl-2-(2-nitroethyl)-1H-indole-3-carboxylate, CID 118704494. National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Wishart, D. S.; Knox, C.; Guo, A. C.; et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006, 34, D668–D672. Umifenovir entry: DB11656. View Source
